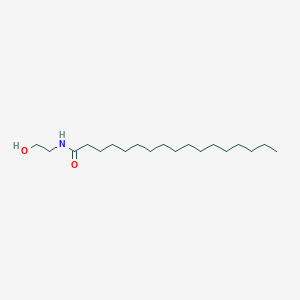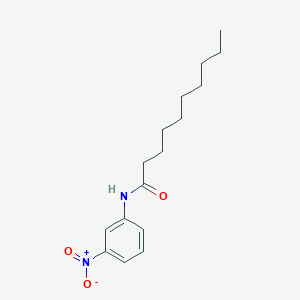
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) is a chiral compound with a unique structure that includes an imidazolidine ring. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolidine ring is opened or modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Shares a similar chiral structure but contains sulfur atoms in the ring.
(4S,5S)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octane: Another chiral compound with a different ring system and functional groups.
Uniqueness
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) is unique due to its specific imidazolidine ring structure and the presence of both an oxo and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
134453-09-1 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c1-3(2)4-5(6(8)11)10-7(12)9-4/h3-5H,1-2H3,(H2,8,11)(H2,9,10,12)/t4-,5-/m0/s1 |
InChI Key |
ONNFYALWDACEBK-WHFBIAKZSA-N |
SMILES |
CC(C)C1C(NC(=O)N1)C(=O)N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](NC(=O)N1)C(=O)N |
Canonical SMILES |
CC(C)C1C(NC(=O)N1)C(=O)N |
Synonyms |
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)

